molecular formula C15H18N4O4 B12775432 Porfiromycin metabolite M6 CAS No. 138724-40-0

Porfiromycin metabolite M6

Cat. No.: B12775432
CAS No.: 138724-40-0
M. Wt: 318.33 g/mol
InChI Key: HICSUYKVDOGKHB-SSDOTTSWSA-N
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Description

Porfiromycin metabolite M6 is a derivative of porfiromycin, which is an N-methyl analog of mitomycin C. Porfiromycin is an alkylating agent capable of cross-linking DNA strands, making it a potent cytotoxic compound. The metabolite M6 is one of the major metabolites formed during the hepatic metabolism of porfiromycin .

Preparation Methods

Synthetic Routes and Reaction Conditions

Porfiromycin metabolite M6 is typically synthesized through the metabolic processing of porfiromycin in the liver. The process involves the use of a rat liver preparation in an aqueous 0.1 M potassium phosphate buffer (pH 7.4) containing an NADPH generating system at 37°C. High-performance liquid chromatography and electrospray ionization mass spectrometry are used to isolate and identify the metabolites .

Industrial Production Methods

Industrial production of this compound is not well-documented, as it is primarily studied in a research context. The synthesis relies on the metabolic pathways in liver preparations, making large-scale production challenging.

Chemical Reactions Analysis

Types of Reactions

Porfiromycin metabolite M6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products Formed

The major products formed from the reactions of this compound include various mitosene analogs, such as 2-methylamino-7-aminomitosene and its phosphate adducts .

Scientific Research Applications

Porfiromycin metabolite M6 has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Porfiromycin metabolite M6 is similar to other mitomycin analogs, such as:

    Mitomycin C: Another DNA cross-linking agent with similar cytotoxic properties.

    2-methylamino-7-aminomitosene: A primary metabolite of porfiromycin with similar reactivity.

    7-hydroxyporfiromycin: A synthetic product with bactericidal activity.

This compound is unique due to its specific metabolic pathway and the formation of distinct phosphate adducts, which are not commonly observed in other mitomycin analogs .

Properties

CAS No.

138724-40-0

Molecular Formula

C15H18N4O4

Molecular Weight

318.33 g/mol

IUPAC Name

[(2R)-6-amino-7-methyl-2-(methylamino)-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate

InChI

InChI=1S/C15H18N4O4/c1-6-11(16)14(21)10-8(5-23-15(17)22)9-3-7(18-2)4-19(9)12(10)13(6)20/h7,18H,3-5,16H2,1-2H3,(H2,17,22)/t7-/m1/s1

InChI Key

HICSUYKVDOGKHB-SSDOTTSWSA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@@H](CC3=C2COC(=O)N)NC)N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC(CC3=C2COC(=O)N)NC)N

Origin of Product

United States

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